![molecular formula C₆₁H₁₀₅N₂₃O₂₁S B612527 Somatostatin-28 (1-14) CAS No. 79243-10-0](/img/structure/B612527.png)
Somatostatin-28 (1-14)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somatostatin-28 (1-14) is a peptide hormone derived from the larger somatostatin-28 molecule. It is a fragment consisting of the first 14 amino acids of somatostatin-28. Somatostatin itself is known for its inhibitory effects on the secretion of several other hormones, including growth hormone, insulin, and glucagon. It plays a crucial role in the regulation of the endocrine system and is found in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of somatostatin-28 (1-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of somatostatin-28 (1-14) follows similar principles but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Somatostatin-28 (1-14) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences
Scientific Research Applications
Endocrinological Applications
Somatostatin-28 (1-14) has been extensively studied for its role in inhibiting hormone secretion. It primarily acts on the pituitary gland to suppress the release of growth hormone and adrenocorticotropic hormone (ACTH).
Clinical Implications
- Treatment of Acromegaly : Somatostatin analogs are used in managing acromegaly by reducing growth hormone levels. Somatostatin-28 has shown effectiveness in this regard, providing a therapeutic option for patients resistant to conventional treatments .
- Thyrotropinomas : The peptide is also being investigated for its potential in treating thyrotropin-secreting tumors, where it may help normalize thyroid hormone levels .
Neurological Applications
Research indicates that somatostatin-28 (1-14) functions as a neurotransmitter or neuromodulator within the central nervous system.
Neurotransmitter Role
- Release Mechanism : Studies have demonstrated that somatostatin-28 can be released in a calcium-dependent manner from hypothalamic neurons, suggesting its role in modulating neurotransmission .
- Receptor Localization : High concentrations of somatostatin receptors have been identified in various brain regions, including the cortex and limbic system, indicating its involvement in cognitive functions and emotional regulation .
Potential Therapeutic Uses
- Neurodegenerative Diseases : Given its neuroprotective properties, somatostatin-28 is being explored for potential applications in neurodegenerative diseases such as Alzheimer's disease, where it may help regulate neuronal excitability and reduce neuroinflammation .
Cancer Therapy
Somatostatin-28 has garnered attention for its potential applications in oncology due to its ability to inhibit cell proliferation.
Tumor Growth Inhibition
- Mechanisms of Action : The peptide inhibits tumor growth by blocking angiogenesis and reducing hormone-driven tumor proliferation. Its binding affinity for SSTRs allows it to exert anti-proliferative effects on various tumor types .
Clinical Trials and Studies
- Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) : Clinical studies have indicated that somatostatin analogs can significantly reduce tumor size and improve patient outcomes in GEP-NETs .
Data Summary Table
Application Area | Specific Use Case | Mechanism of Action | Current Research Status |
---|---|---|---|
Endocrinology | Acromegaly | Inhibits growth hormone secretion | Clinical use ongoing |
Thyrotropinomas | Normalizes thyroid hormone levels | Research ongoing | |
Neurology | Neurodegenerative diseases | Modulates neurotransmission | Experimental studies |
Cancer Therapy | GEP-NETs | Inhibits tumor growth through receptor binding | Clinical trials ongoing |
Case Studies
Several case studies highlight the efficacy of somatostatin-28 (1-14) in clinical settings:
-
Case Study on Acromegaly Management :
- A patient with treatment-resistant acromegaly was administered somatostatin analogs, resulting in significant reductions in growth hormone levels and improved clinical symptoms over a six-month period.
-
Study on Neuroprotective Effects :
- Research involving animal models demonstrated that administration of somatostatin-28 reduced neuronal loss following induced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
-
Clinical Trial for GEP-NETs :
- A multicenter trial assessing the impact of somatostatin analogs on patients with gastroenteropancreatic neuroendocrine tumors showed promising results, with many participants experiencing tumor stabilization or regression.
Mechanism of Action
Somatostatin-28 (1-14) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of several hormones by reducing cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. The primary molecular targets include growth hormone, insulin, and glucagon. The pathways involved are crucial for maintaining hormonal balance and regulating metabolic processes .
Comparison with Similar Compounds
Somatostatin-14: A shorter form of somatostatin with similar inhibitory effects but a shorter half-life.
Somatostatin-28: The full-length peptide with a longer duration of action.
Octreotide: A synthetic analog with a longer half-life and enhanced stability.
Uniqueness: Somatostatin-28 (1-14) is unique due to its specific sequence and the distinct biological activities it mediates. It retains the inhibitory properties of the full-length somatostatin-28 but with potentially different pharmacokinetics and receptor interactions .
Biological Activity
Somatostatin-28 (1-14), a peptide derived from the larger somatostatin-28 molecule, is known for its significant biological activity, particularly in regulating hormone secretion and influencing various physiological processes. This article provides a comprehensive overview of the biological activity of Somatostatin-28 (1-14), including its mechanisms of action, comparative potency with other somatostatin isoforms, and relevant research findings.
Overview of Somatostatin
Somatostatin is a peptide hormone produced primarily in the hypothalamus, pancreas, and gastrointestinal tract. It exists in several forms, with somatostatin-14 (SST-14) and somatostatin-28 (SST-28) being the most studied. SST-28 is characterized by an extended N-terminal sequence compared to SST-14, which contributes to its unique biological properties.
Somatostatin exerts its effects through specific receptors located in various tissues, including the brain and pancreas. The binding of somatostatin to its receptors inhibits the release of several hormones, including growth hormone (GH), insulin, and glucagon. SST-28 has been shown to have a longer duration of action and greater selectivity than SST-14 in inhibiting hormone release.
Key Mechanisms:
- Inhibition of Growth Hormone Secretion:
- Regulation of Insulin and Glucagon:
- Impact on Glucose Metabolism:
Comparative Potency
A series of studies have compared the biological activity of SST-28 with that of SST-14 and other analogs. The following table summarizes the comparative effects on hormone release:
Peptide | Duration of Action on GH Release | Duration of Action on Insulin Release | Duration of Action on Glucagon Release |
---|---|---|---|
Somatostatin-14 | 30 minutes | 45 minutes | Similar to SST-28 |
Somatostatin-28 | 90 minutes | 60 minutes | Prolonged compared to SST-14 |
[D-Trp22]SST-28 | >105 minutes | Extended beyond SST-28 | Prolonged compared to both SST forms |
Case Studies and Research Findings
- In Vivo Studies:
- Neuropharmacological Effects:
- Clinical Applications:
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRYZBEFKSJLC-FBZPBABGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H105N23O21S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1528.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.